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Compound of Interest

Compound Name: N-Ethyl-1H-pyrrole-2-carboxamide

Cat. No.: B131086 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of N-
Ethyl-1H-pyrrole-2-carboxamide, a molecule of interest in medicinal chemistry and drug

discovery. Due to the limited availability of experimental data for this specific compound, this

document combines available information on related structures with predicted properties from

computational models to offer a comprehensive profile.

Core Physicochemical Properties
The fundamental physicochemical characteristics of N-Ethyl-1H-pyrrole-2-carboxamide are

summarized below. These values are critical for understanding the compound's behavior in

biological systems and for guiding its development as a potential therapeutic agent.
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Property Predicted Value Notes

Molecular Formula C₇H₁₀N₂O

Molecular Weight 138.17 g/mol

CAS Number 156741-80-9 [1]

Melting Point Not available
Experimental determination

required.

Boiling Point Not available
Experimental determination

required.

Water Solubility Predicted to be soluble
Qualitative prediction based on

structure.

pKa (acidic) ~17
Predicted for the pyrrole N-H

proton.

pKa (basic) ~ -2
Predicted for the amide

carbonyl oxygen.

LogP 0.6 - 1.2
Predicted values vary between

different models.

Experimental Protocols
Accurate determination of physicochemical properties is essential. The following are detailed

methodologies for key experiments.

Melting Point Determination
The melting point of a solid compound can be determined using a capillary melting point

apparatus.[2]

Procedure:

A small, dry sample of N-Ethyl-1H-pyrrole-2-carboxamide is finely powdered and packed

into a capillary tube to a height of 2-3 mm.
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The capillary tube is placed in a melting point apparatus.

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting

point.

The temperature at which the first liquid appears and the temperature at which the entire

sample becomes liquid are recorded as the melting range.

Aqueous Solubility Determination
The shake-flask method is a common technique for determining the equilibrium solubility of a

compound in water.

Procedure:

An excess amount of N-Ethyl-1H-pyrrole-2-carboxamide is added to a known volume of

distilled water in a sealed flask.

The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically

24-48 hours) to ensure equilibrium is reached.

The suspension is then filtered to remove the undissolved solid.

The concentration of the dissolved compound in the filtrate is determined using a suitable

analytical method, such as UV-Vis spectroscopy or High-Performance Liquid

Chromatography (HPLC).

pKa Determination
The pKa can be determined by potentiometric titration.

Procedure:

A solution of N-Ethyl-1H-pyrrole-2-carboxamide of known concentration is prepared in a

suitable solvent (e.g., water or a water/co-solvent mixture).

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong

base (e.g., NaOH).
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The pH of the solution is monitored throughout the titration using a calibrated pH meter.

The pKa is determined from the titration curve as the pH at which half of the compound is

ionized.

LogP (Octanol-Water Partition Coefficient)
Determination
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and

can be determined by the shake-flask method.

Procedure:

A solution of N-Ethyl-1H-pyrrole-2-carboxamide is prepared in one of the two immiscible

solvents (n-octanol or water).

A known volume of this solution is mixed with a known volume of the second solvent in a

separatory funnel.

The mixture is shaken vigorously to allow for the partitioning of the compound between the

two phases and then allowed to separate.

The concentration of the compound in each phase is determined by a suitable analytical

method.

The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase

to the concentration in the aqueous phase.

Synthesis Workflow
A plausible synthetic route to N-Ethyl-1H-pyrrole-2-carboxamide can be adapted from

general methods for the synthesis of N-alkyl-pyrrole-2-carboxamides. A common approach

involves the amidation of a pyrrole-2-carboxylic acid derivative.
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Step 1: Esterification Step 2: N-Alkylation Step 3: Amidation

1H-Pyrrole-2-carboxylic acid Ethyl 1H-pyrrole-2-carboxylate
Ethanol, Acid catalyst

Ethyl 1-ethyl-1H-pyrrole-2-carboxylateEthyl iodide, Base N-Ethyl-1H-pyrrole-2-carboxamideEthylamine

Click to download full resolution via product page

Caption: Proposed synthesis workflow for N-Ethyl-1H-pyrrole-2-carboxamide.

Structure-Activity Relationship (SAR) Insights
Pyrrole-2-carboxamide derivatives have been investigated for various biological activities,

notably as antibacterial agents. Structure-activity relationship studies on related compounds

suggest that modifications at the N1 position of the pyrrole ring and on the amide nitrogen can

significantly influence their biological profile.

Core Scaffold: Pyrrole-2-carboxamide

Key Modification Points & Their Influence

N1-substituent (e.g., Ethyl group) Amide N-substituent Pyrrole ring substituents

Influences membrane permeability and target engagement Critical for target binding and selectivity Modulates electronic properties and metabolic stability

Click to download full resolution via product page

Caption: Structure-Activity Relationship (SAR) considerations for pyrrole-2-carboxamide

derivatives.
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Potential Biological Signaling Pathway Involvement
Based on the known antibacterial activity of similar pyrrole-carboxamide compounds, a

potential mechanism of action could involve the inhibition of essential bacterial enzymes. For

instance, some derivatives are known to target bacterial topoisomerases or other enzymes

involved in cell wall synthesis.

N-Ethyl-1H-pyrrole-
2-carboxamide
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Caption: Conceptual mechanism of action for antibacterial pyrrole-2-carboxamides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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